(Z)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(Z)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.453. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with acrylamide derivatives, demonstrated good herbicidal activities by inhibiting PSII electron transport. These compounds represent a novel class of herbicides showing potential comparable to existing analogues (Wang, Li, Li, & Huang, 2004).
Cytotoxicity and Antibacterial Activities
The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, by reacting with acryloyl chloride, was studied for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential in cancer research and antibacterial applications (Hassan, Hafez, & Osman, 2014).
Polymer Science Applications
A study on the RAFT polymerization of N-isopropylacrylamide highlighted its significance in the development of thermoresponsive polymers for drug delivery systems. This research demonstrates controlled polymerization techniques that are critical for creating polymers with specific properties (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).
Corrosion Inhibition
The synthesis and characterization of new acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, were researched for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This work is vital for materials science, offering insights into protecting metals against corrosion (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
(Z)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-27-18-7-5-6-16(12-18)19-13-17(25-31-19)14-24-22(26)9-8-15-10-20(28-2)23(30-4)21(11-15)29-3/h5-13H,14H2,1-4H3,(H,24,26)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDVAIVTYADYSL-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.